rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butyl carboxylate group at position 3 and a tetramethyl dioxaborolane substituent at position 6. The dioxaborolane moiety introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions or as a boron carrier in medicinal chemistry (e.g., boron neutron capture therapy) .
Properties
CAS No. |
2692727-35-6 |
|---|---|
Molecular Formula |
C16H28BNO4 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-8-10-11(9-18)12(10)17-21-15(4,5)16(6,7)22-17/h10-12H,8-9H2,1-7H3/t10-,11+,12? |
InChI Key |
BQYVNLKMKFRPJH-FOSCPWQOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CN(C3)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate , with CAS number 419572-19-3, is a bicyclic structure that incorporates a boron-containing moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structure
The molecular formula of the compound is , and it features:
- A bicyclic azabicyclo structure
- A carboxylate group
- A dioxaborolane moiety
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 211.26 g/mol |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere; Store at -20°C |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the dioxaborolane group is hypothesized to enhance the compound's reactivity and selectivity towards specific biological pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- In a study assessing the antimicrobial properties of similar bicyclic compounds, derivatives exhibited significant activity against Gram-positive bacteria, indicating potential for further exploration in antibiotic development.
-
Enzyme Inhibition :
- Research demonstrated that compounds with boron-containing groups can act as inhibitors for certain enzymes, including serine proteases. The specificity of this compound in inhibiting these enzymes remains to be fully elucidated.
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Toxicological Profile
The safety profile of this compound is still under investigation. Current data indicate potential toxicity at high concentrations; however, detailed toxicological studies are required to establish safe dosage levels for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has shown promise as a scaffold in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has implications in cancer therapy and immune modulation. Compounds derived from this scaffold have exhibited inhibitory activity against human arginase isoforms with IC50 values ranging from 0.1 nM to 100 nM, indicating significant potential for therapeutic applications in oncology and immunology .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its dioxaborolane group allows for selective functionalization and incorporation into larger molecular frameworks. For instance, it can be utilized in cross-coupling reactions and as a precursor for the synthesis of nitrogen-containing heterocycles .
Materials Science
In materials science, this compound can be explored for applications in polymer chemistry as a building block for advanced materials with tailored properties. Its unique structure may enhance the mechanical properties of polymers or contribute to the development of stimuli-responsive materials .
Case Studies
Comparison with Similar Compounds
Substituent Variations at Position 6
The reactivity and applications of 3-azabicyclo[3.1.0]hexane derivatives are heavily influenced by substituents at position 6:
Key Observations :
- Boron-containing derivatives (e.g., dioxaborolane) enable unique reactivity in catalysis or drug design .
- Amino/amide derivatives are versatile intermediates for pharmacological applications (e.g., BET inhibitors) .
- Triazolyl substituents highlight industrial scalability, critical for large-scale drug production .
Bicyclic Framework Modifications
Variations in the bicyclic structure significantly alter physicochemical and pharmacological profiles:
Key Observations :
Key Observations :
Physicochemical Properties
| Compound | Molecular Weight | Solubility Trends | Stability |
|---|---|---|---|
| rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-dioxaborolan-2-yl)-... | ~325 g/mol | Moderate (boron enhances polarity) | Sensitive to hydrolysis |
| rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-... | 212.29 g/mol | High (polar amino group) | Stable under inert conditions |
| tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 199.25 g/mol | High (oxygen atom) | Resists oxidative degradation |
Preparation Methods
Cyclopropanation of Pyrrolidine Derivatives
A common approach involves cyclopropanation of a pyrrolidine precursor. For example, a diazo compound or carbene precursor reacts with a pyrrolidine derivative to form the bicyclic structure. Simmons-Smith conditions (Zn(Cu)/CH₂I₂) or transition metal-catalyzed carbene insertions are employed.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts can construct the bicyclic system from diene precursors. This method offers control over ring strain but requires careful optimization to avoid side reactions.
Introduction of the Boc Protecting Group
The amine in the azabicyclo[3.1.0]hexane is protected as a Boc carbamate early in the synthesis to prevent undesired side reactions. Typical conditions involve:
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O)
-
Base : Triethylamine or DMAP
-
Solvent : Dichloromethane or THF
Boronate Ester Installation at the 6-Position
Miyaura Borylation
While Miyaura borylation is typically used for sp²-hybridized carbons, adapted conditions enable boronate installation at the bridgehead sp³ carbon:
Halogen-Boron Exchange
A halogenated precursor undergoes metal-halogen exchange followed by quenching with a boron reagent:
-
Substrate : 6-Bromo-3-azabicyclo[3.1.0]hexane-Boc
-
Reagent : n-BuLi or Grignard reagent, then B(OMe)₃
-
Workup : Pinacol esterification
Optimization Challenges and Solutions
| Parameter | Challenge | Solution |
|---|---|---|
| Boronation regioselectivity | Competing reactions at other positions | Steric directing groups |
| Cyclopropanation yield | Ring strain-induced side products | Low-temperature, slow addition |
| Racemization | Loss of stereochemical integrity | Chiral auxiliaries or ligands |
Analytical Characterization
Spectroscopic Data
Purity and Stability
Applications in Medicinal Chemistry
The boronate group enables Suzuki-Miyaura cross-coupling, making the compound a key intermediate in synthesizing kinase inhibitors or neuroactive agents. Its rigid bicyclic structure enhances binding affinity in target proteins .
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how are they addressed?
- Key Challenges : Stereochemical control during bicyclohexane ring formation and regioselective introduction of the tetramethyl dioxaborolane group.
- Methodological Solutions :
- Use of chiral catalysts or auxiliaries to manage stereochemistry at the 1R,5S,6R positions .
- Boronate ester formation via palladium-catalyzed Miyaura borylation, optimizing ligand systems (e.g., XPhos) for regioselectivity .
- Reaction condition optimization (e.g., low-temperature stabilization of intermediates, solvent polarity adjustments) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and boron coordination environment of this compound?
- Nuclear Magnetic Resonance (NMR) :
- - and -NMR to confirm bicyclohexane ring stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
- -NMR to verify boron coordination (δ ~30 ppm for sp-hybridized boron in dioxaborolane) .
Q. How does the tetramethyl-1,3,2-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- The dioxaborolane acts as a stabilized boronate ester, enabling Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides.
- Key Advantages :
- Enhanced stability against protodeboronation compared to boronic acids.
- Compatibility with aqueous/organic biphasic conditions (e.g., NaCO/Pd(PPh)) .
- Limitations : Steric hindrance from tetramethyl groups may reduce reactivity with bulky coupling partners.
Advanced Research Questions
Q. What computational strategies can predict the stereoelectronic effects of substituents on the bicyclohexane scaffold’s reactivity?
- Density Functional Theory (DFT) : Models transition states for reactions (e.g., ring-opening nucleophilic attacks) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent interactions and steric effects influencing boron-centered reactivity .
- Example : DFT studies on analogous azabicyclo compounds show that electron-withdrawing groups on the carboxylate increase electrophilicity at the boron center .
Q. How does the rac-mixture impact pharmacological studies, and what enantioselective separation methods are viable?
- Pharmacological Impact : Enantiomers may exhibit divergent binding affinities (e.g., to enzymes or receptors), necessitating separation for accurate bioactivity profiling .
- Separation Methods :
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases.
- Kinetic resolution via enantioselective enzymatic hydrolysis (e.g., lipases) .
Q. What are the mechanistic implications of the azabicyclo[3.1.0]hexane scaffold in modulating biological activity?
- The strained bicyclic system imposes conformational rigidity, enhancing target selectivity (e.g., protease inhibition) .
- Case Study : Analogous carbamate-protected azabicyclo compounds show enhanced blood-brain barrier penetration due to reduced polarity .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for boronate ester synthesis: How can reproducibility be improved?
- Observed Variations : Yields range from 40–75% depending on solvent (THF vs. dioxane) and catalyst loading .
- Resolution :
- Standardize anhydrous conditions (e.g., molecular sieves) to suppress boronate hydrolysis.
- Optimize ligand-to-palladium ratios (e.g., 1:1 Pd(dba)/SPhos) for consistent turnover .
Q. Conflicting data on the stability of the dioxaborolane group under acidic conditions: What factors account for this?
- Contradiction : Some studies report decomposition at pH < 4, while others note stability up to pH 2 .
- Key Factors :
- Steric protection from tetramethyl groups delays hydrolysis.
- Solvent choice (e.g., acetonitrile stabilizes boronates better than aqueous buffers) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst interactions .
- Characterization : Combine -NMR with IR for boron speciation analysis.
- Biological Assays : Employ molecular docking to prioritize enantiomers for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
